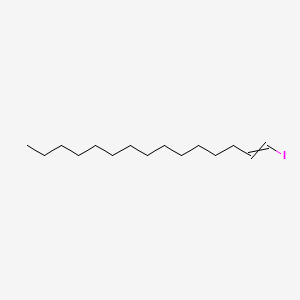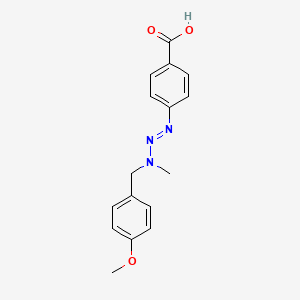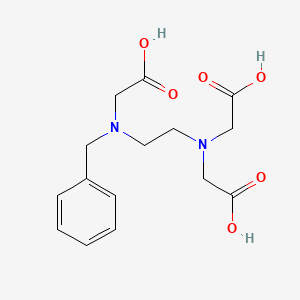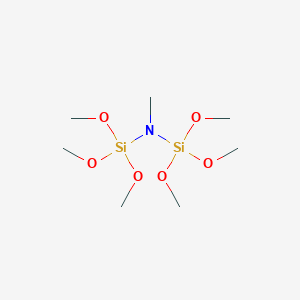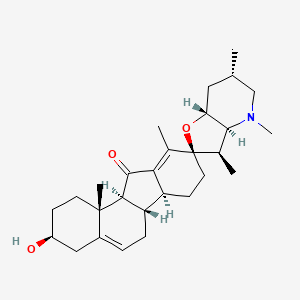
5-Ethyl-5-((1-methylbutyl)thiomethyl)barbituric acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-5-[(1-methylbutyl)thiomethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a complex organic compound with a unique structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its pyrimidinedione core, which is substituted with ethyl, methylbutyl, and thiomethyl groups, along with a sodiooxy moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-[(1-methylbutyl)thiomethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multiple steps. One common method starts with the bromination of diethyl ethylmalonate, followed by alkylation with 1-methylbutyl bromide. The resulting intermediate undergoes cyclization, acidification, and purification to yield the final product .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The steps include bromination, alkylation, and cyclization, followed by acidification and purification. The process is designed to be efficient, with low energy consumption and minimal waste production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-5-[(1-methylbutyl)thiomethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the sodiooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the thiomethyl group.
Reduction: Reduced forms of the pyrimidinedione core.
Substitution: Various substituted pyrimidinedione derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-5-[(1-methylbutyl)thiomethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Ethyl-5-[(1-methylbutyl)thiomethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Ethyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-Ethyl-5-(1-methyl-2-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
5-Ethyl-5-[(1-methylbutyl)thiomethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to the presence of the thiomethyl and sodiooxy groups, which impart distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
66968-77-2 |
|---|---|
Molekularformel |
C12H19N2NaO3S |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
sodium;5-ethyl-5-(pentan-2-ylsulfanylmethyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3S.Na/c1-4-6-8(3)18-7-12(5-2)9(15)13-11(17)14-10(12)16;/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
CYSSSZKORFCJNX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(C)SCC1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


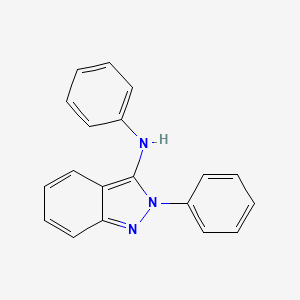
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

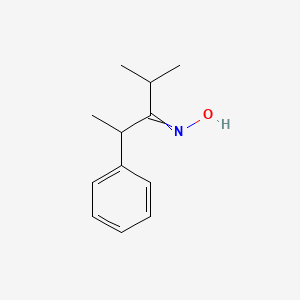

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
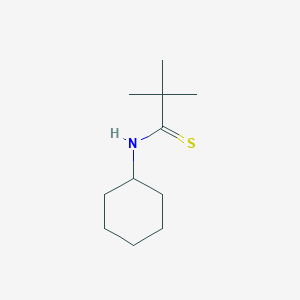
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)
